N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzene-1-sulfonamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 3-chlorobenzenesulfonamide moiety at the 7-position.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-9-4-10-20(14-18)29(27,28)24-19-12-11-16-8-5-13-25(21(16)15-19)22(26)17-6-2-1-3-7-17/h1-4,6-7,9-12,14-15,24H,5,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPZFBCARDWEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzene-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 374.88 g/mol. The compound features a tetrahydroquinoline core, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN2O2S |
| Molecular Weight | 374.88 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound can be attributed to its interaction with various biological targets. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The tetrahydroquinoline structure may enhance the binding affinity to specific receptors or enzymes due to its planar configuration and ability to form hydrogen bonds.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives with the tetrahydroquinoline structure can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon cancer cells (HT-29) with IC50 values ranging from 0.01 to 0.15 μM .
Antimicrobial Activity
The compound has also shown potential antimicrobial activity against different bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) tests revealed that related sulfonamides can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum efficacy against pathogenic bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the benzoyl and sulfonamide positions can significantly affect potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzoyl ring | Increased cytotoxicity against cancer cells |
| Variation in sulfonamide group | Altered antimicrobial properties |
Study on Anticancer Properties
A notable study conducted by Miao et al. synthesized several analogs of this compound and evaluated their antiproliferative activities against multiple cancer cell lines. The most potent compound exhibited an IC50 value of 0.011 μM against SGC-7901 cells .
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of sulfonamide derivatives similar to our compound. It was found that modifications in the aromatic ring significantly enhanced antibacterial activity against resistant strains of E. coli, with MIC values dropping below 10 µg/mL .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzene-1-sulfonamide can be contextualized by comparing it to three analogs (Table 1):
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
*Calculated based on molecular formula (C₂₂H₁₈ClN₂O₃S).
Key Comparative Analysis
Substituent Effects on Bioactivity The target compound’s benzoyl group introduces aromaticity and moderate steric hindrance, which may enhance binding to hydrophobic pockets in enzymes. The 4-(tert-butyl)benzamide derivative exhibits greater hydrophobicity due to the tert-butyl group, which could improve membrane permeability but also correlates with acute oral toxicity (H302 classification).
Hydrogen-Bonding Potential The sulfonamide group (-SO₂NH-) in the target compound and the thiophene analog enables hydrogen bonding with polar residues (e.g., histidine, aspartate). However, the tert-butylbenzamide analog lacks this moiety, reducing its capacity for polar interactions .
Safety Profiles The 4-(tert-butyl)benzamide compound has documented hazards (skin/eye irritation, H302, H315, H335), suggesting that bulky alkyl groups may exacerbate toxicity. No equivalent data are available for the target compound or thiophene analog, though sulfonamides generally require careful toxicity screening.
Crystallographic and Computational Insights
- While crystallographic data for these compounds are scarce, methodologies like SHELX and graph-set analysis could elucidate hydrogen-bonding patterns. For instance, the target compound’s sulfonamide may form intermolecular N-H···O bonds, stabilizing its crystal lattice.
Preparation Methods
Preparation of 1-Benzoyl-1,2,3,4-Tetrahydroquinolin-7-Amine
The tetrahydroquinoline scaffold is synthesized via Bischler-Napieralski cyclization followed by hydrogenation:
-
Cyclization : β-Phenethylamine derivatives react with acyl chlorides in POCl₃ to form dihydroquinoline.
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the dihydroquinoline to tetrahydroquinoline.
-
Benzoylation : Benzoyl chloride reacts with the tetrahydroquinoline amine group in dichloromethane with triethylamine as a base, yielding 1-benzoyltetrahydroquinoline.
Critical Parameters :
Synthesis of 3-Chlorobenzenesulfonyl Chloride
This intermediate is prepared via chlorosulfonation of chlorobenzene:
-
Chlorosulfonation : Chlorobenzene reacts with chlorosulfonic acid at 60°C for 4 hours.
-
Isolation : The crude sulfonyl chloride is purified via vacuum distillation.
Yield Optimization :
-
Slow addition of chlorobenzene prevents exothermic runaway.
Sulfonamide Coupling Reaction
The final step involves coupling 1-benzoyltetrahydroquinolin-7-amine with 3-chlorobenzenesulfonyl chloride:
Procedure :
-
Reaction Setup :
-
Workup :
-
Quench with ice-cold water.
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Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
-
Purification :
Reaction Metrics :
Side Reactions :
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Over-sulfonylation at competing amine sites (mitigated by stoichiometric control).
-
Hydrolysis of sulfonyl chloride (prevented by anhydrous conditions).
Alternative Synthetic Strategies
One-Pot Tandem Approach
A streamlined method combines cyclization and sulfonylation in a single vessel:
-
Cyclization-Sulfonylation :
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps:
-
Benzoylation : 10 minutes at 100°C vs. 12 hours conventionally.
Energy Efficiency :
Analytical Characterization
Critical analytical data for intermediates and final product:
1-Benzoyltetrahydroquinolin-7-amine :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.48 (t, J = 7.6 Hz, 1H, ArH), 6.95 (s, 1H, NH₂).
Final Product :
-
HRMS (ESI) : m/z calc. for C₂₂H₁₉ClN₂O₃S [M+H]⁺: 427.0854, found: 427.0856.
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IR (KBr) : 3276 cm⁻¹ (N-H), 1678 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O).
Challenges and Optimization Opportunities
Regioselectivity in Sulfonylation
The 7-position amine’s reactivity dominates due to:
Solvent Systems for Sulfonamide Formation
Comparative solvent screening:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 72 | 98 |
| DCM | 65 | 97 |
| Toluene | 58 | 95 |
| DMF | 42 | 90 |
THF balances solubility and reaction rate.
Scalability and Industrial Considerations
Pilot-Scale Synthesis (100 g Batch) :
-
Cost Drivers : 3-Chlorobenzenesulfonyl chloride accounts for 62% of raw material costs.
-
Process Safety : Exothermic sulfonylation requires jacketed reactors with cooling.
Environmental Impact :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step approach:
Core Formation : Prepare the tetrahydroquinoline backbone through cyclization of aniline derivatives under acidic conditions .
Sulfonamide Coupling : React the 7-amino-tetrahydroquinoline intermediate with 3-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., pyridine or triethylamine) to facilitate sulfonamide bond formation .
Benzoylation : Introduce the benzoyl group at the 1-position via nucleophilic acyl substitution using benzoyl chloride in the presence of a coupling agent like DMAP .
- Critical Variables : Temperature (0–25°C for sulfonylation), pH (neutral to slightly basic), and stoichiometric ratios (1:1.1 amine:sulfonyl chloride) are key to minimizing side products (e.g., disubstituted byproducts) .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and stereochemistry. For example, the 7-amine proton shows a downfield shift (~δ 8.5 ppm) due to sulfonamide electron withdrawal .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ~430–450 for CHClNOS) and fragmentation patterns .
- HPLC-PDA : Purity (>95%) is assessed using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across similar sulfonamide analogs?
- Case Study : Discrepancies in antimicrobial IC values between analogs (e.g., 3-chloro vs. 4-fluoro substituents) may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance sulfonamide acidity, improving target binding (e.g., dihydropteroate synthase inhibition) .
- Solubility Differences : LogP variations (e.g., 3.5 vs. 2.8) influence membrane permeability, as seen in analogs with methyl vs. methoxy groups .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Protocol :
Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like carbonic anhydrase IX .
MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) and hydrogen-bond interactions (e.g., with His94/96 residues) .
ADMET Prediction : Use QikProp to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk by modifying benzoyl substituents) .
Q. What mechanistic insights explain the compound’s dual activity in anticancer and neuroprotection assays?
- Hypothesis : The tetrahydroquinoline core may intercalate DNA (anticancer), while the sulfonamide moiety inhibits amyloid-β aggregation (neuroprotection) .
- Validation :
- In Vitro Assays : Measure topoisomerase II inhibition (IC) and Aβ42 aggregation (Thioflavin T fluorescence) .
- Gene Expression Profiling : RNA-seq of treated neuronal cells identifies pathways like PI3K/Akt and p53 .
Key Challenges & Future Directions
- Stereochemical Control : Racemization at the tetrahydroquinoline 1-position during benzoylation requires chiral HPLC or asymmetric catalysis .
- In Vivo Validation : Address poor aqueous solubility (logP ~3.8) via prodrug strategies (e.g., phosphate ester derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
